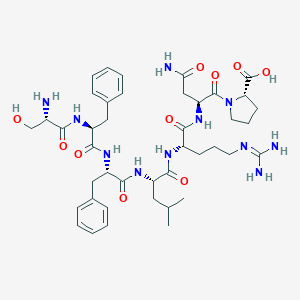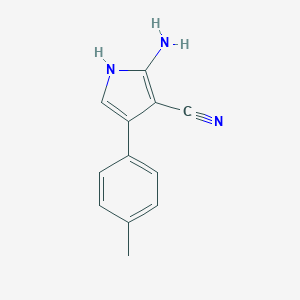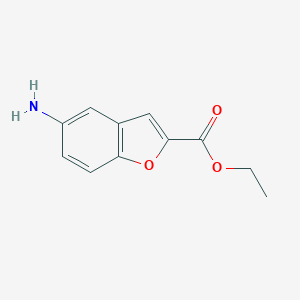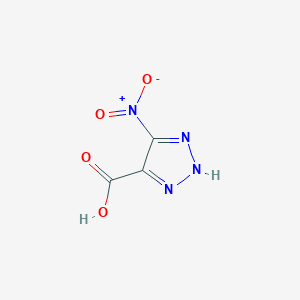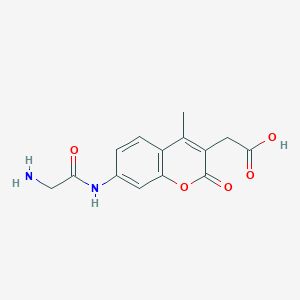
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DCMN and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
Spectrophotometric Analysis Applications
Research involving spectrophotometric determination methods, such as those applied to Flutamide, a compound with a somewhat related structure used in prostate cancer treatment, highlights the potential for developing novel analytical techniques. These methods may be applicable for detecting and quantifying similar compounds within pharmaceutical formulations through chromogenic reactions, offering a basis for analytical chemistry applications (Rangappa et al., 2000).
Pharmacokinetics and Drug Metabolism Studies
Studies on the pharmacokinetics and metabolism of compounds like S-1, a selective androgen receptor modulator, in animal models provide a framework for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the body. This research is crucial for the development of new drugs, suggesting a possible application in drug discovery and development processes (Wu et al., 2006).
Synthesis and Immunomodulatory Activity
The synthesis of N-aryl-3-(indol-3-yl)propanamides and their evaluation for immunosuppressive activities indicate a route to discovering new therapeutic agents. By synthesizing similar compounds and assessing their biological activities, researchers can explore potential applications in developing treatments for autoimmune diseases or as immunosuppressants for organ transplantation (Giraud et al., 2010).
Novel Compound Synthesis for Biological Activities
The creation of new compounds through the reaction of specific functional groups, such as in the synthesis of {2-[3(4)-nitrophenyl]-5-chloromethyl-1,3-dioxan-5-yl}methyl derivatives, showcases the potential for chemical synthesis in discovering compounds with unique biological or chemical properties. These methodologies can lead to the development of new materials or bioactive molecules with applications in various scientific fields (Kolyamshin et al., 2021).
Anticancer and Chemotherapeutic Research
Research into compounds displaying cytotoxic activities against cancer cell lines, such as those detailed in studies on alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, underlines the potential of similar chemical structures in anticancer research. These studies can guide the design and synthesis of novel anticancer agents, contributing to the broader field of oncology and chemotherapeutics (Pati et al., 2007).
特性
CAS番号 |
152053-09-3 |
|---|---|
製品名 |
2-(Dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
分子式 |
C11H12Cl2N2O5 |
分子量 |
323.13 g/mol |
IUPAC名 |
2-(dichloromethoxymethyl)-3-hydroxy-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-11(13)20-5-8(10(14)17)9(16)6-1-3-7(4-2-6)15(18)19/h1-4,8-9,11,16H,5H2,(H2,14,17) |
InChIキー |
FHDPTOGOPLCNDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(COC(Cl)Cl)C(=O)N)O)[N+](=O)[O-] |
同義語 |
3-(4-nitrophenyl)-3-hydroxy-4-dichloromethoxyisobutanamide acrodontiolamide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



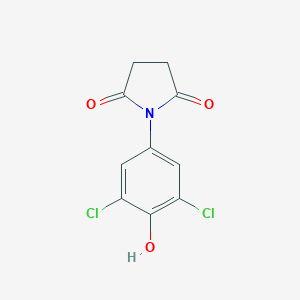
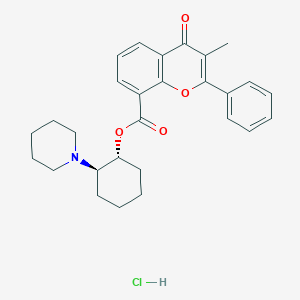
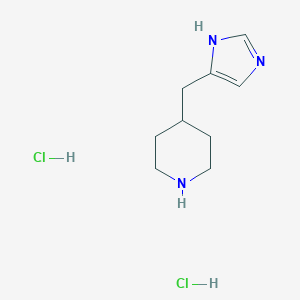
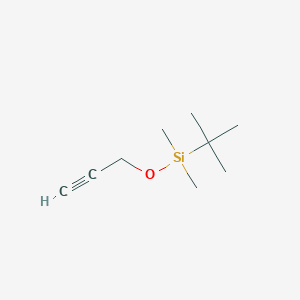
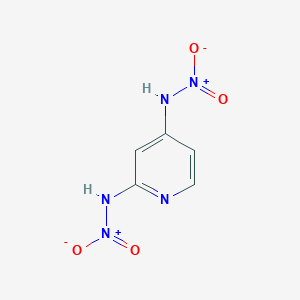
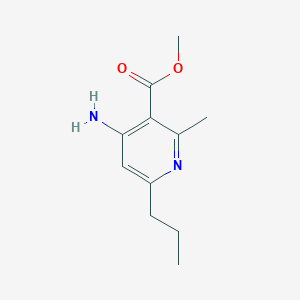
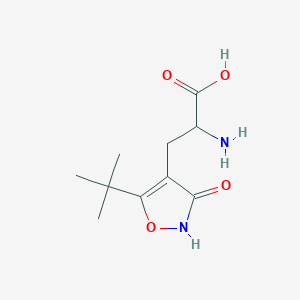
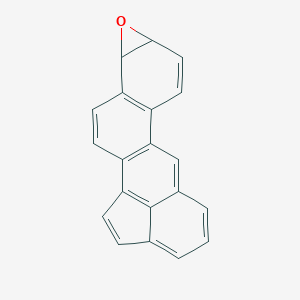
![7-[3-(tert-Butyldimethylsilyloxy)propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine](/img/structure/B115086.png)
